6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
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Overview
Description
6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound that belongs to the class of azulenic derivatives. These compounds are known for their unique chemical structures and interesting properties, which make them valuable in various scientific and industrial applications. The compound features a fused structure of five- and seven-membered rings, which is characteristic of azulene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one can be achieved through several synthetic routes. One common method involves the use of microwave-assisted multicomponent reactions in aqueous media. This method is advantageous due to its green chemistry characteristics, such as the use of water as a reaction medium, concise one-pot conditions, short reaction periods, easy work-up/purification, and reduced waste production .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar microwave-assisted techniques. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including antiulcer and antineoplastic activities.
Industry: Utilized in the development of optoelectronic materials and as a modifier for electrodes in electrochemistry
Mechanism of Action
The mechanism of action of 6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes. For example, it may act as an electrophile in substitution reactions or as a nucleophile in addition reactions .
Comparison with Similar Compounds
Similar Compounds
Azulene: An aromatic hydrocarbon with a similar fused ring structure.
Guaiazulene: A derivative of azulene with additional methyl and isopropyl groups.
Chamazulene: Another azulene derivative with anti-inflammatory properties
Uniqueness
6-(4-isopropylphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one stands out due to its specific substitution pattern and the presence of sulfur and nitrogen atoms in its structure
Properties
Molecular Formula |
C25H21NOS |
---|---|
Molecular Weight |
383.5g/mol |
IUPAC Name |
11-(4-propan-2-ylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C25H21NOS/c1-15(2)16-11-13-17(14-12-16)25-22-23(18-7-3-4-8-19(18)24(22)27)26-20-9-5-6-10-21(20)28-25/h3-15,25-26H,1-2H3 |
InChI Key |
DZRRVNBGBJZDEK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
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